N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications could be explored, especially in drug development.
Industry: It might be used in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the sulfonamide group and the methylated pyrazole ring contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-14-18(13-21-23)28(26,27)22-17-10-9-15-8-5-11-24(19(15)12-17)20(25)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRQOPRTQEZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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